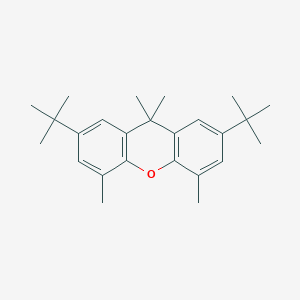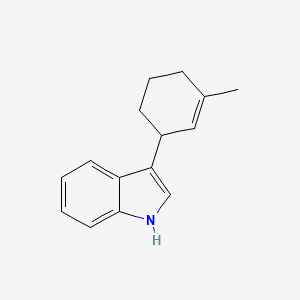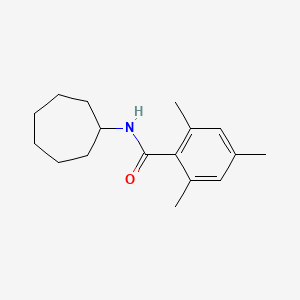
2-Methyloctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctadec-9-enoic acid is a monounsaturated fatty acid with the molecular formula C19H36O2 It is a derivative of octadecenoic acid, characterized by the presence of a methyl group at the second carbon and a double bond at the ninth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-9-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of Double Bond: The double bond at the ninth carbon is introduced via an elimination reaction, often using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated fatty acids to achieve the desired monounsaturation.
Biotechnological Methods: Utilizing genetically engineered microorganisms to produce the compound through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
2-Methyloctadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mecanismo De Acción
The mechanism of action of 2-Methyloctadec-9-enoic acid involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been noted.
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but without the methyl group at the second carbon.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbons.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-Methyloctadec-9-enoic acid is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
148031-23-6 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-methyloctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h10-11,18H,3-9,12-17H2,1-2H3,(H,20,21) |
Clave InChI |
JUUBMADBGZQVFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
